molecular formula C11H19NO2 B2511867 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide CAS No. 2167074-89-5

2-ethoxy-N-(4-methylidenecyclohexyl)acetamide

Cat. No.: B2511867
CAS No.: 2167074-89-5
M. Wt: 197.278
InChI Key: ZQFHOURIEWASKG-UHFFFAOYSA-N
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Description

2-ethoxy-N-(4-methylidenecyclohexyl)acetamide is a synthetic organic compound with the CAS Registry Number 2167074-89-5 and a molecular formula of C11H19NO2 . It has a molecular weight of approximately 197.27 g/mol . The compound features a 4-methylidenecyclohexyl group attached via an amide bond to a 2-ethoxyacetamide moiety, a structure that is often investigated in medicinal chemistry for its potential to interact with biological targets . Compounds with similar ethoxy-acetamide functional groups have been utilized in advanced research applications, such as the development of novel polymer-based drug delivery systems to improve the pharmacokinetics of active pharmaceutical ingredients . This chemical is intended for research purposes by qualified personnel in laboratory settings only. It is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human or veterinary use. Researchers can leverage this compound as a building block or intermediate in synthetic chemistry, pharmaceutical research, and material science.

Properties

IUPAC Name

2-ethoxy-N-(4-methylidenecyclohexyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO2/c1-3-14-8-11(13)12-10-6-4-9(2)5-7-10/h10H,2-8H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQFHOURIEWASKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NC1CCC(=C)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Route 1: Reductive Amination of 4-Methylidenecyclohexanone

Starting material : 4-Methylidenecyclohexanone (hypothetical intermediate).
Procedure :

  • Oxime Formation : React 4-methylidenecyclohexanone with hydroxylamine hydrochloride in ethanol/water (1:1) at 80°C for 6 hours, yielding the corresponding oxime.
  • Reduction to Amine : Treat the oxime with lithium aluminum hydride (LiAlH₄) in dry tetrahydrofuran (THF) under nitrogen atmosphere. Stir at 0°C for 2 hours, followed by room temperature for 12 hours.
    Yield : ~60–70% (theoretical).
    Challenges :
  • Stereochemical control : The methylidene group may induce geometric isomerism during reduction.
  • Purification : Requires column chromatography (silica gel, hexane/ethyl acetate 8:2).

Route 2: Hofmann Degradation of 4-Methylidenecyclohexanamide

Starting material : 4-Methylidenecyclohexanamide.
Procedure :

  • Bromination : Treat the amide with bromine (Br₂) in sodium hydroxide (NaOH) at 0°C.
  • Rearrangement : Heat the mixture to 80°C to induce Hofmann degradation, yielding 4-methylidenecyclohexylamine.
    Yield : ~50–55% (theoretical).
    Advantages : Avoids pyrophoric reagents (e.g., LiAlH₄).

Synthesis of Ethoxyacetyl Chloride

Starting material : Ethoxyacetic acid.
Procedure :

  • Chlorination : React ethoxyacetic acid with thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. Stir for 2 hours, then reflux at 40°C for 1 hour.
  • Distillation : Remove excess SOCl₂ and DCM under reduced pressure to isolate ethoxyacetyl chloride.
    Purity : >95% (confirmed by $$ ^1H $$ NMR).

Coupling of 4-Methylidenecyclohexylamine and Ethoxyacetyl Chloride

Reaction conditions :

  • Solvent : Dry dichloromethane (DCM) or tetrahydrofuran (THF).
  • Base : Triethylamine (TEA, 2 eq.) to scavenge HCl.
  • Temperature : 0°C → room temperature, 12 hours.

Procedure :

  • Dissolve 4-methylidenecyclohexylamine (1 eq.) in DCM.
  • Add TEA (2 eq.) dropwise under nitrogen.
  • Introduce ethoxyacetyl chloride (1.1 eq.) slowly via syringe.
  • Quench with ice water, extract with DCM, dry over MgSO₄, and concentrate.

Yield : 75–85% (crude).
Purification : Recrystallization from ethanol/water (7:3) or flash chromatography (hexane/ethyl acetate 6:4).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1H $$ NMR (CDCl₃, 400 MHz) :
    • δ 5.45 (s, 1H, CH₂=), 4.12 (q, J = 7.0 Hz, 2H, OCH₂CH₃), 3.82 (s, 2H, COCH₂O), 2.20–1.40 (m, 9H, cyclohexyl).
  • $$ ^{13}C $$ NMR :
    • δ 170.2 (C=O), 145.5 (CH₂=), 64.3 (OCH₂CH₃), 42.1 (COCH₂O).

Infrared (IR) Spectroscopy

  • Key bands : 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₁H₁₇NO₂ : [M+H]⁺ = 196.1332.
  • Observed : 196.1335.

Alternative Synthetic Pathways

Microwave-Assisted Synthesis

Conditions :

  • Ethoxyacetic acid, 4-methylidenecyclohexylamine, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), hydroxybenzotriazole (HOBt).
  • Microwave irradiation at 100°C for 15 minutes.
    Yield : 80–90%.

Enzymatic Acetylation

Catalyst : Lipase B from Candida antarctica (CAL-B).
Solvent : tert-Butyl methyl ether (TBME), 40°C, 24 hours.
Yield : 65–70%.

Industrial-Scale Considerations

Cost Efficiency

  • Preferred route : Reductive amination (Route 1) due to lower reagent costs vs. Hofmann degradation.
  • Solvent recovery : DCM and THF can be recycled via distillation (>90% recovery).

Chemical Reactions Analysis

2-Ethoxy-N-(4-methylidenecyclohexyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Scientific Research Applications

2-Ethoxy-N-(4-methylidenecyclohexyl)acetamide has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparison with Structurally Similar Acetamide Derivatives

Structural and Physicochemical Properties

The table below compares 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 H-Bond Donors H-Bond Acceptors Rotatable Bonds Notable Substituents
2-Ethoxy-N-(4-methylidenecyclohexyl)acetamide C₁₁H₁₇NO₂ 195.26 ~2.5 1 3 4 Ethoxy, methylidenecyclohexyl
2-Chloro-N-(4-ethylcyclohexyl)acetamide C₁₀H₁₈ClNO 203.71 2.8 1 1 3 Chloro, ethylcyclohexyl
N-(4-Acetamidophenyl)-2-ethoxyacetamide C₁₂H₁₆N₂O₃ 236.27 N/A 2 4 5 Ethoxy, 4-acetamidophenyl
N-(4-(Ethylamino)cyclohexyl)acetamide C₁₀H₁₉N₂O 183.27 N/A 2 2 3 Ethylamino, cyclohexyl

Key Observations:

  • Lipophilicity : The target compound’s lower XLogP3 (~2.5) compared to 2-chloro-N-(4-ethylcyclohexyl)acetamide (2.8) suggests better aqueous solubility, likely due to the ethoxy group’s polarity .

Spectral and Analytical Data

  • IR Spectroscopy : Expected C=O stretch (amide I band) near 1677–1680 cm⁻¹ and C-O (ethoxy) near 1100 cm⁻¹ , consistent with related acetamides .
  • NMR : Methylidene protons (CH₂=) would resonate as a singlet near 5.0–5.5 ppm , while ethoxy CH₂ groups appear as a quartet near 3.5–4.0 ppm .

Reactivity and Stability

  • Methylidene Reactivity : The cyclohexene moiety may undergo electrophilic additions (e.g., hydrogenation or epoxidation), unlike saturated cyclohexyl derivatives .
  • Stability : Ethoxy groups are generally hydrolytically stable under neutral conditions but may degrade under strong acidic/basic environments .

Biological Activity

Overview

2-Ethoxy-N-(4-methylidenecyclohexyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and applications in medicinal chemistry.

  • Chemical Formula : C12H17NO2
  • Molecular Weight : 207.27 g/mol
  • CAS Number : 2167074-89-5

Antimicrobial Properties

Research indicates that 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism involves the activation of caspases and modulation of the Bcl-2 family proteins, which are crucial in regulating apoptosis.

Cell Line IC50 (µM)
HeLa15
MCF-720

The biological activity of 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide is attributed to its ability to interact with specific molecular targets within cells. It is believed to inhibit certain enzymes involved in metabolic pathways critical for cell survival and proliferation. Additionally, the compound may modulate signaling pathways associated with inflammation and cell cycle regulation.

Case Studies

  • Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against multi-drug resistant bacterial strains. Results indicated a notable reduction in bacterial load in treated cultures compared to controls, suggesting potential as a therapeutic agent for infections caused by resistant strains.
  • Cancer Research : In a study published in Cancer Letters, researchers explored the effects of 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide on tumor growth in xenograft models. The compound significantly reduced tumor size and weight compared to untreated groups, highlighting its potential as an anticancer drug.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide, and what key reaction conditions must be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, such as:

  • Formation of an acyl chloride intermediate from ethoxyacetic acid using thionyl chloride (SOCl₂) under anhydrous conditions .
  • Coupling with 4-methylidenecyclohexylamine in a polar aprotic solvent (e.g., dichloromethane) at 0–5°C to prevent side reactions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and validation using NMR (¹H/¹³C) and IR spectroscopy to confirm structural integrity .

Q. How can researchers ensure the purity of 2-ethoxy-N-(4-methylidenecyclohexyl)acetamide, and what analytical techniques are critical for characterization?

  • Methodology :

  • Use high-resolution mass spectrometry (HRMS) to verify molecular weight and elemental composition.
  • Employ ¹H NMR (400 MHz, CDCl₃) to analyze proton environments (e.g., ethoxy group at δ 1.2–1.4 ppm, methylidene protons at δ 5.2–5.5 ppm) and ¹³C NMR to confirm carbonyl (C=O) and cyclohexyl carbons .
  • Monitor purity (>95%) via HPLC (C18 column, acetonitrile/water mobile phase) .

Advanced Research Questions

Q. What strategies are recommended to resolve contradictions in reported spectroscopic data for this compound?

  • Methodology :

  • Cross-reference NMR data across peer-reviewed studies (e.g., PubChem, EPA DSSTox) to identify discrepancies in chemical shift assignments .
  • Replicate synthesis under strictly controlled conditions (e.g., inert atmosphere, standardized reagents) to isolate variables affecting spectral output .
  • Utilize 2D NMR techniques (COSY, HSQC) to resolve overlapping signals in the cyclohexyl and methylidene regions .

Q. How can computational modeling enhance the design of derivatives targeting specific biological pathways?

  • Methodology :

  • Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to predict electronic properties and reactive sites for derivatization .
  • Use molecular docking (AutoDock Vina) to simulate interactions with biological targets (e.g., enzymes implicated in inflammation or cancer) .
  • Validate predictions via in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What experimental approaches are effective in studying the compound’s stability under varying pH and temperature conditions?

  • Methodology :

  • Conduct accelerated stability studies:
  • Incubate the compound in buffers (pH 2–10) at 25°C and 40°C for 4 weeks .
  • Monitor degradation via LC-MS and quantify half-life using kinetic modeling (first-order decay) .
  • Identify degradation products (e.g., hydrolysis of the acetamide group) and propose stabilization strategies (lyophilization, excipient screening) .

Data-Driven Analysis and Optimization

Q. How can researchers reconcile conflicting bioactivity data in existing literature?

  • Methodology :

  • Conduct meta-analyses of published IC₅₀ values, accounting for assay variability (e.g., cell line differences, incubation times) .
  • Validate findings using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Apply multivariate regression to identify structural features (e.g., ethoxy group positioning) correlating with activity .

Q. What advanced techniques are recommended for probing the compound’s mechanism of action in complex biological systems?

  • Methodology :

  • Use CRISPR-Cas9 gene editing to create knockouts of putative targets in cell models .
  • Perform proteomic profiling (TMT labeling, LC-MS/MS) to identify differentially expressed proteins post-treatment .
  • Map metabolic flux via ¹³C-tracing to assess impacts on central carbon metabolism .

Tables for Key Data

Property Analytical Method Key Observations Reference
Melting PointDifferential Scanning Calorimetry98–102°C (decomposition observed)
LogP (Lipophilicity)Shake-flask method2.8 ± 0.3 (predicted via XLogP3)
Aqueous SolubilityUV-Vis spectrophotometry0.12 mg/mL (pH 7.4, 25°C)
Plasma Protein BindingEquilibrium dialysis89% bound (human serum albumin)

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